
Stannane, phenyl-
Übersicht
Beschreibung
Stannane, phenyl- is an organotin compound, which means it contains a tin atom bonded to a phenyl group (a benzene ring). Organotin compounds are a significant class of organometallic compounds that have found extensive applications in various fields, including organic synthesis, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction proceeds as follows:
PhMgBr+SnCl4→PhSnCl3+MgBrCl
This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of stannane, phenyl- often involves the use of more scalable methods, such as the direct reaction of phenyl lithium with tin tetrachloride. This method is preferred due to its higher yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylstannic acid.
Reduction: It can be reduced to form phenylstannane.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenylstannic acid, phenylstannane, and various substituted stannanes .
Wissenschaftliche Forschungsanwendungen
Stannane, phenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which stannane, phenyl- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. For example, in the Stille coupling reaction, it forms a palladium-stannane complex that facilitates the transfer of the phenyl group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylstannane: Another organotin compound with three butyl groups attached to the tin atom.
Triphenylstannane: Contains three phenyl groups attached to the tin atom.
Trimethyltin chloride: An organotin compound with three methyl groups and one chloride attached to the tin atom.
Uniqueness
Stannane, phenyl- is unique due to its specific reactivity and stability, which makes it particularly useful in the Stille coupling reaction. Its ability to form stable complexes with palladium and other metals sets it apart from other organotin compounds .
Eigenschaften
InChI |
InChI=1S/C6H7.Sn/c1-2-4-6-5-3-1;/h1-5H,6H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJZEXJARCHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1[Sn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-68-0 | |
| Record name | Phenyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


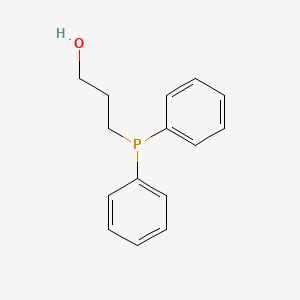
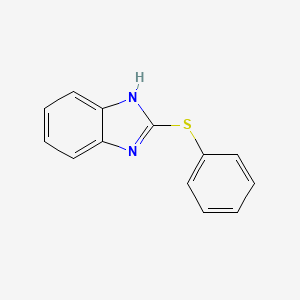

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)
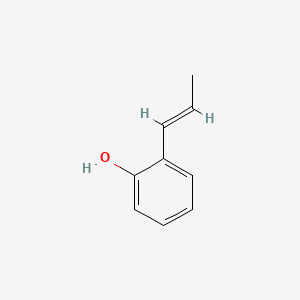
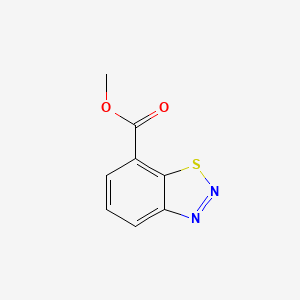

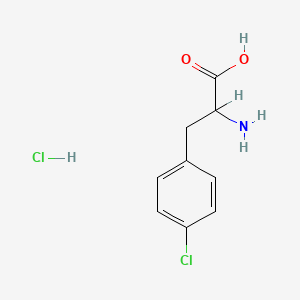
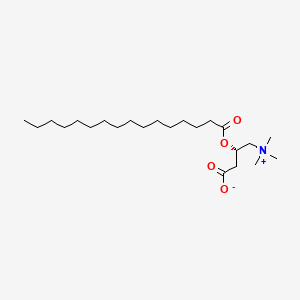
![2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B3050098.png)
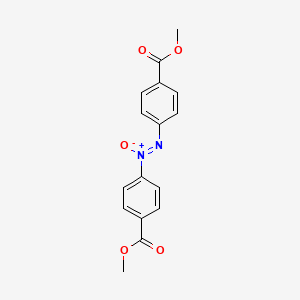
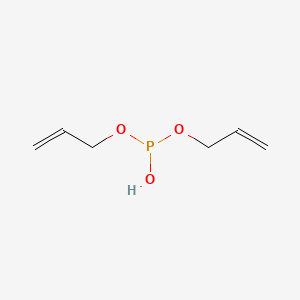

![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3050105.png)
